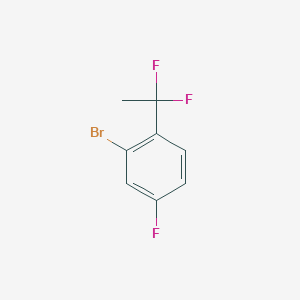

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for substituted aromatic compounds. The primary nomenclature designation indicates a benzene ring with three distinct substituents positioned at specific carbon atoms. The numbering system begins with the carbon atom bearing the 1,1-difluoroethyl group as position 1, followed by the bromine atom at position 2 and the fluorine atom at position 4.

The molecular formula C₈H₆BrF₃ reflects the compound's composition of eight carbon atoms, six hydrogen atoms, one bromine atom, and three fluorine atoms. This formula corresponds to a molecular weight of 239.04 grams per mole, with variations in reported precision ranging from 239.0 to 239.0324 depending on the measurement method and source. The monoisotopic mass has been determined to be 237.960497 atomic mass units, providing precise mass spectrometric identification capabilities.

The Chemical Abstracts Service registry number 1138444-86-6 serves as the unique identifier for this specific compound. The molecular formula indicates an unsaturation index of 4, consistent with the presence of a benzene ring system. The high degree of halogenation, with three fluorine atoms and one bromine atom, significantly influences the compound's electronic properties and chemical reactivity patterns.

属性

IUPAC Name |

2-bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-8(11,12)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWXVLPLYCRPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251893 | |

| Record name | 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-86-6 | |

| Record name | 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene typically involves two major steps:

- Introduction of the difluoroethyl group onto a fluorobenzene derivative.

- Selective bromination at the ortho position relative to the difluoroethyl substituent.

The key challenge is achieving regioselective bromination without over-bromination or side reactions, while maintaining the integrity of the difluoroethyl group.

Step 1: Synthesis of 1-(1,1-Difluoroethyl)-4-fluorobenzene

- Method : Difluoroethylation of 4-fluorophenyl precursors, often using 1,1-difluoroethyl chloride as the difluoroethylating agent.

- Catalysts : Nickel-based catalysts are commonly employed to facilitate the difluoroethylation reaction.

- Reaction Conditions : The reaction is conducted in polar aprotic solvents such as dichloromethane or dimethyl sulfoxide, with bases like potassium carbonate to neutralize by-products.

- Industrial Scale : Continuous flow reactors and optimized reaction parameters enhance yield and purity, making the process scalable for industrial production.

Step 2: Bromination to Form this compound

- Method : Electrophilic aromatic substitution using bromine or bromine-containing reagents.

- Selectivity : Controlled reaction conditions (temperature, solvent, reagent stoichiometry) ensure selective monobromination at the ortho position relative to the difluoroethyl group.

- Solvent and Catalyst : The reaction may be performed solvent-free or in solvents such as dichloromethane; iron or other catalysts may be used to moderate the bromination.

- Industrial Considerations : Large-scale bromination employs efficient catalysts and optimized parameters to maximize yield and minimize polybrominated by-products.

Industrial Preparation Process Example

A patented industrial process for preparing related difluorobromo aromatic compounds (e.g., 2,4-difluorobromobenzene) provides insights applicable to this compound synthesis:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of difluorobenzene derivative without solvent | Temperature: -6 to 10 °C; Bromine: 0.4-1.1 equiv; Iron as reductant | High purity product (~99.8%), minimized polybrominated impurities (<0.07%) |

| 2 | Post-reaction treatment | Neutralization with water, drying with CaCl2, fractional distillation | Recovery of unreacted starting material (~98.6% yield), high purity brominated product |

| 3 | Recycling unreacted starting material | Mechanical recycling to next bromination batch | Improved overall yield and cost efficiency |

This solvent-free, low-temperature bromination strategy reduces environmental impact, lowers cost, and enhances product purity.

Reaction Mechanism and Considerations

- Difluoroethylation : The nickel-catalyzed difluoroethylation proceeds via oxidative addition of the difluoroethyl chloride to the nickel catalyst, followed by transmetallation with the arylboronic acid and reductive elimination to form the C–C bond.

- Bromination : Electrophilic aromatic substitution occurs with bromine acting as the electrophile, facilitated by the electron-withdrawing fluorine and difluoroethyl groups directing bromination to the ortho position.

- Selectivity : Steric and electronic effects from the difluoroethyl and fluorine substituents influence regioselectivity and suppress polybromination.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Catalysts | Solvents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| Difluoroethylation | 1,1-Difluoroethyl chloride, arylboronic acid | Nickel catalyst | Dichloromethane, DMSO | Base (K2CO3), room temp to mild heating | High yield, high purity | Scalable via continuous flow |

| Bromination | Bromine (Br2) | Iron or none | Solvent-free or DCM | Low temp (-6 to 10 °C), controlled addition | ~98% yield, >99.8% purity | Minimized polybromination, solvent-free preferred industrially |

| Post-processing | Water, CaCl2 | - | - | Neutralization, drying, distillation | Recovery of unreacted material | Recycling improves cost efficiency |

Research Findings and Optimization Insights

- Reaction Optimization : Lower temperatures during bromination reduce formation of polybrominated impurities and improve regioselectivity.

- Environmental Impact : Solvent-free bromination reduces waste and environmental pollution.

- Catalyst Efficiency : Nickel catalysts in difluoroethylation provide high turnover numbers and selectivity.

- Purification : Fractional distillation and recrystallization yield high-purity product suitable for pharmaceutical intermediates.

- Recycling : Unreacted starting materials can be efficiently recycled, enhancing overall process economy.

化学反应分析

Types of Reactions

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

科学研究应用

Organic Synthesis

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in:

- Pharmaceutical Development : The compound is explored for its potential as an intermediate in drug synthesis, particularly for compounds targeting specific biological pathways.

- Agrochemical Production : Its reactivity allows for the development of novel agrochemicals with enhanced efficacy.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may exhibit significant antimicrobial activity, making them candidates for new antibiotic agents.

- Anticancer Activity : Research has indicated that certain fluorinated compounds can interact with cancer cell lines, leading to further exploration of their mechanisms as potential anticancer drugs.

Material Science

In material science, this compound is utilized in:

- Polymer Chemistry : It acts as a precursor for synthesizing specialty polymers with unique thermal and mechanical properties.

- Advanced Materials : Its unique electronic properties due to the presence of halogens make it suitable for developing materials used in electronics and photonics.

Case Studies and Research Findings

Numerous studies have documented the applications and effects of this compound:

- Pharmaceutical Research : A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer properties against various cancer cell lines. The results indicated promising activity that warrants further investigation into structure-activity relationships.

- Material Science Applications : Research conducted at a leading university demonstrated how this compound could be integrated into polymer matrices to enhance thermal stability and mechanical strength.

作用机制

The mechanism of action of 2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

相似化合物的比较

Comparison with Similar Compounds

The compound is compared to structurally related halogenated benzenes, focusing on substituent effects, reactivity, physical properties, and applications.

Structural and Substituent Comparisons

Physical Properties

- Boiling Point and Solubility : While exact data for the target compound are unavailable, analogs like 1,1'-(bromomethylene)bis(4-fluorobenzene) (CAS 345-90-4) have a predicted boiling point of 302.4°C and solubility in chloroform and acetonitrile .

- Density : Estimated at 1.48 g/cm³ based on structurally similar compounds .

生物活性

2-Bromo-1-(1,1-difluoroethyl)-4-fluorobenzene is an organic compound with potential applications in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by multiple halogen substituents, allows it to interact with biological molecules in significant ways. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

- Molecular Formula : C₇H₄BrF₃

- Molecular Weight : 225.01 g/mol

- CAS Number : 845866-81-1

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The bromine and fluorine atoms in its structure facilitate strong binding to active sites of various proteins, potentially inhibiting their activity or altering their function. The compound's mechanism can be summarized as follows:

- Enzyme Interaction : The compound can bind to the active sites of enzymes, leading to inhibition or modulation of enzymatic activity.

- Protein-Ligand Interactions : It may form covalent bonds with specific amino acid residues in proteins, influencing their structural and functional properties.

Biological Activity Studies

Recent studies have focused on the compound's potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Below is a summary of key findings:

Toxicity Profile

Understanding the toxicity of this compound is crucial for assessing its safety for use in research and potential therapeutic applications. The following data outlines its toxicity based on animal studies:

- Acute Toxicity (LD50) :

- Inhalation Studies :

Case Studies

Several case studies have highlighted the compound's biological potential:

- Antimicrobial Effects : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, indicating its utility in developing new antimicrobial agents.

- Cancer Research : Research has shown that this compound induces apoptosis in specific cancer cell lines, suggesting that it may serve as a lead compound for anticancer drug development.

- Enzyme Inhibition Studies : Investigations into its interactions with key metabolic enzymes revealed that it could act as a competitive inhibitor, providing insights into its role in metabolic pathways.

常见问题

Q. What are the standard synthetic routes for 2-bromo-1-(1,1-difluoroethyl)-4-fluorobenzene, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a fluorinated precursor (e.g., 4-fluorobenzene derivatives) using brominating agents like N-bromosuccinimide (NBS) or HBr in the presence of catalysts. A key step is the introduction of the difluoroethyl group via nucleophilic substitution or radical-mediated pathways. Reaction temperature (e.g., 0–60°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents significantly impact yields, with optimal conditions achieving ~70–85% efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : NMR is critical for resolving fluorine environments (e.g., difluoroethyl vs. aromatic fluorine signals). NMR helps identify proton splitting patterns near electronegative substituents.

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (225.01 g/mol) and isotopic patterns from bromine.

- XRD : Single-crystal X-ray diffraction provides definitive structural validation, particularly for verifying substitution patterns on the benzene ring .

Advanced Research Questions

Q. How does the electron-withdrawing nature of substituents influence reactivity in palladium-catalyzed cross-coupling reactions?

The bromine atom and difluoroethyl group act as strong electron-withdrawing groups, polarizing the aromatic ring and enhancing oxidative addition efficiency in Pd-catalyzed reactions (e.g., Suzuki-Miyaura couplings). However, steric hindrance from the difluoroethyl group can reduce coupling yields with bulky aryl boronic acids. Optimization of ligands (e.g., XPhos) and bases (e.g., CsCO) is essential, with reported yields ranging from 79–93% for heteroarene couplings .

Q. What computational methods are used to predict the compound’s reactivity in radical-mediated reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) for C-Br and C-F bonds, predicting sites prone to radical cleavage. Solvent effects are simulated using polarizable continuum models (PCM). These studies guide experimental design, such as selecting initiators (e.g., AIBN) for controlled radical polymerization or functionalization .

Q. How do contradictory data on electrochemical bromofunctionalization yields arise, and how can they be resolved?

Discrepancies in yields (e.g., 60–93% for alkene dibromination) often stem from variations in electrode materials (Pt vs. graphite), current density, or electrolyte composition (e.g., HBr concentration). Systematic studies using design of experiments (DoE) frameworks can isolate critical variables. For example, flow reactors improve reproducibility by maintaining consistent residence times and minimizing side reactions .

Q. What strategies mitigate competing side reactions during difluoroethyl group installation?

Competing elimination (e.g., HF loss) is minimized by using mild bases (e.g., KF) and low temperatures. Protecting groups (e.g., silyl ethers) shield reactive sites during sequential functionalization. Recent advances in photoredox catalysis enable selective radical addition to the benzene ring, reducing byproduct formation .

Methodological Considerations

Q. How are regioselectivity challenges addressed in electrophilic aromatic substitution (EAS) reactions?

The bromine atom directs incoming electrophiles to the meta position relative to itself, while the difluoroethyl group exerts ortho/para-directing effects. Competing directing effects require careful control of reaction kinetics (e.g., slow addition of electrophiles) or use of directing auxiliaries (e.g., transient directing groups in transition metal catalysis) .

Q. What are the best practices for handling air- and moisture-sensitive reactions involving this compound?

- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent addition).

- Purge solvents with inert gases (N, Ar) and store the compound under anhydrous conditions (e.g., molecular sieves).

- Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to detect intermediate species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。